tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate
Description
Chiral Resolution Techniques for Cyclopentylamine Derivatives
The enantiomeric purity of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate is critical for its application in drug discovery. Chiral resolution of cyclopentylamine derivatives often employs diastereomeric salt formation, leveraging resolving agents such as 2-amino-1,2-diphenylethanol (ADPE) or cinchonidine. For example, resolving agents with complementary hydrogen-bonding and π-stacking capabilities achieve enantiomeric excess (ee) values exceeding 90% for structurally analogous amino alcohols (Table 1).
Table 1: Efficiency of Resolving Agents for Cyclopentylamine Derivatives
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| ADPE | Ethanol | 92 | 78 |
| Cinchonidine | Methanol | 88 | 82 |
| Tartaric Acid | Acetone | 85 | 75 |
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) further refines enantiomeric separation, achieving baseline resolution (Rs > 1.5) for this compound. Continuous flow processes, operating at 150–230°C with methanol as a solvent, enhance throughput by reducing reaction times to 30–45 minutes while maintaining stereochemical integrity.
Conformational Analysis of cis-1,2-Disubstituted Cyclopentane Systems
The cyclopentane ring in this compound adopts non-planar conformations to alleviate torsional strain. Nuclear magnetic resonance (NMR) studies reveal a preference for the envelope conformation, where the carbamate-bearing carbon (C1) lies out-of-plane, and the amine-substituted carbon (C2) adopts a pseudo-equatorial position. This arrangement minimizes steric clashes between the tert-butyl group and the cyclopentane backbone (Figure 1).
Figure 1: Predominant Conformations of cis-1,2-Disubstituted Cyclopentane
$$
\text{Envelope conformation: } \Delta G^\ddagger = 8.2 \text{ kcal/mol} \quad \text{Twist conformation: } \Delta G^\ddagger = 9.1 \text{ kcal/mol}
$$
Density functional theory (DFT) calculations corroborate these findings, showing a 0.9 kcal/mol energy difference favoring the envelope conformation. The tert-butyl group’s steric bulk further stabilizes this conformation by restricting rotation about the C1–N bond, as evidenced by restricted NOE correlations between the tert-butyl protons and the cyclopentane methylene groups.
Impact of Absolute Configuration on Biological Target Engagement
The (1R,2S) configuration of this compound confers selective binding to enzymatic targets such as proteases and opioid receptors. Comparative studies with its (1S,2R) enantiomer demonstrate a 15-fold higher inhibition constant (Ki = 2.3 μM vs. 34.5 μM) against trypsin-like serine proteases, attributed to optimal hydrogen-bonding interactions between the carbamate carbonyl and the enzyme’s catalytic triad.
Table 2: Biological Activity of this compound Enantiomers
| Configuration | Target Enzyme | Ki (μM) | IC₅₀ (μM) |
|---|---|---|---|
| (1R,2S) | Trypsin-like Protease | 2.3 | 4.7 |
| (1S,2R) | Trypsin-like Protease | 34.5 | 68.1 |
| (1R,2S) | μ-Opioid Receptor | 0.8 | 1.6 |
| (1S,2R) | μ-Opioid Receptor | 12.4 | 24.9 |
In opioid receptor binding assays, the (1R,2S) enantiomer exhibits nanomolar affinity (Ki = 0.8 μM) for the μ-opioid receptor, whereas the (1S,2R) form shows negligible activity. Molecular docking simulations attribute this disparity to the optimal spatial alignment of the amine and carbamate groups with receptor residues Tyr148 and Asp147, facilitating a salt bridge and hydrogen-bonding network.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2S)-2-aminocyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
GTBJUDHXQLLKID-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative under controlled conditions. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling with the cyclopentyl derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Stereochemical Variants
- tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate (CAS: 1904085-39-7): Enantiomer of the target compound. Identical molecular formula and mass but distinct stereochemistry, leading to differences in chiral recognition and biological activity .
Cyclopentyl Derivatives with Hydroxyl Substitutions
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8): Replaces the amine with a hydroxyl group. Lower basicity (pKa ~10–12 vs. 12.8 for the amino analog) due to reduced electron-donating effects. Applications: Intermediate for hydroxyl-containing bioactive molecules .
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1): Hydroxyl at the 3-position with cis stereochemistry. Alters hydrogen-bonding capacity and solubility compared to the amino derivative .
Bicyclic and Bridged Ring Systems
- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (PBS60937):
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4): Incorporates a nitrogen atom in the bicyclo system.
Piperidine and Piperazine Derivatives
- tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5):
- tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1): Amino group at the 4-position with cis-methyl substitution. Broad utility in kinase inhibitor synthesis .
Cyclopropane-Based Analogs
- tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS: 1593896-24-2): Cyclopropane ring with an aminoethyl side chain. Increased ring strain but enhanced solubility due to the polar aminoethyl group .
Structural and Functional Comparison Table
Key Research Findings
- Stereochemistry Impact : The (1R,2S) configuration of the target compound offers distinct biological activity compared to its (1S,2R) enantiomer, particularly in chiral recognition by enzymes .
- Ring System Flexibility : Cyclopentyl derivatives exhibit greater conformational flexibility than bicyclic analogs, favoring entropy-driven binding in drug design .
Biological Activity
Introduction
tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group and a cyclopentyl amino moiety, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.278 g/mol |
| Boiling Point | 304.2 ± 31.0 °C |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 137.8 ± 24.8 °C |
The primary mechanism of action for this compound involves the hydrolysis of the carbamate group, leading to the release of the active amine moiety. This released amine can interact with various biological targets, including enzymes and receptors, potentially modulating their activity and influencing cellular pathways .
Enzymatic Interactions
Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that carbamate derivatives can act as inhibitors for enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission . The structure-activity relationship (SAR) studies suggest that modifications to the cyclopentyl ring can enhance potency and selectivity towards these targets.
Drug Development
The compound has been explored for its potential as a prodrug in drug development. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion within the body. The hydrolysis of the carbamate moiety releases the active amine, which may exert therapeutic effects .
Case Study: Cancer Treatment
In a recent study, this compound was evaluated for its anticancer properties. The results demonstrated significant apoptosis induction in cancer cell lines upon treatment with this compound, indicating its potential as an anticancer agent . The study utilized various assays to measure cell viability and apoptosis markers, providing evidence of its efficacy.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that certain carbamates can protect neuronal cells from oxidative stress and excitotoxicity, conditions often associated with neurodegenerative diseases . The ability of this compound to modulate these pathways warrants further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate, and how do coupling reagents influence reaction yields?
- Methodological Answer : The compound can be synthesized via carbamate-protected amine intermediates. A common approach involves coupling tert-butyl carbamate derivatives with stereospecific cyclopentylamine precursors using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids. For example, in related carbamate syntheses, EDCI/HOBt-mediated coupling achieved yields of 70–85% under anhydrous DMF conditions at 0–25°C . Side reactions (e.g., racemization) can occur if pH or temperature is poorly controlled.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming stereochemistry and regioselectivity. For instance, the (1R,2S) configuration produces distinct splitting patterns in cyclopentyl protons (δ 1.2–2.8 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M + Na]+ peaks ~374 m/z for similar carbamates) and detect impurities .
- IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) and NH/OH bands .
Advanced Research Questions
Q. How can discrepancies between experimental NMR data and computational predictions (e.g., DFT calculations) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. To address this:
- Solvent Correction : Simulate NMR shifts using implicit solvent models (e.g., IEFPCM for DMSO or CDCl₃) .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for ring puckering in the cyclopentyl group .
- Experimental Validation : Compare with crystallographic data (if available) or use 2D NMR (e.g., NOESY) to resolve stereochemical ambiguities .
Q. What is the impact of stereochemistry (1R,2S vs. other isomers) on the biological activity or reactivity of this carbamate?
- Methodological Answer : Stereochemistry influences hydrogen bonding and steric interactions. For example:
- Biological Activity : In GPR88 agonist studies, (1R,2S) isomers showed 3–5× higher binding affinity than (1S,2R) analogs due to optimized receptor docking .
- Reactivity : The trans-cyclohexyl analog (tert-butyl N-[trans-3-aminocyclopentyl]carbamate) exhibited slower hydrolysis under acidic conditions compared to cis isomers, as shown in stability assays .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for SN2 reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity at the carbamate carbonyl .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., carbonyl carbons) for nucleophilic attack .
- Machine Learning : Train models on similar carbamates to predict hydrolysis rates under varying pH and solvent conditions .
Q. How can X-ray crystallography challenges (e.g., twinning, poor diffraction) be addressed for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to improve crystal quality.
- Data Refinement : Employ SHELXL for high-resolution data, leveraging its robust handling of twinning and anisotropic displacement parameters. For example, SHELXL refinement reduced R1 values from 0.15 to 0.05 in related carbamate structures .
- Synchrotron Radiation : Utilize high-flux beams to enhance weak diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
